Azetidin-1-yl(oxolan-2-yl)methanone
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Overview
Description
Azetidin-1-yl(oxolan-2-yl)methanone is a heterocyclic compound that features both azetidine and oxolane rings. Azetidine is a four-membered nitrogen-containing ring, while oxolane, also known as tetrahydrofuran, is a five-membered oxygen-containing ring. The combination of these two rings in a single molecule makes this compound an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production of Azetidin-1-yl(oxolan-2-yl)methanone may involve large-scale synthesis using similar aza-Michael addition reactions. The scalability of this method makes it suitable for industrial applications, where the reaction conditions can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(oxolan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Azetidin-1-yl(oxolan-2-yl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of Azetidin-1-yl(oxolan-2-yl)methanone involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting their activity . The oxolane ring can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are more reactive due to higher ring strain.
Oxetanes: Four-membered oxygen-containing rings that share some reactivity characteristics with azetidines.
Uniqueness
Azetidin-1-yl(oxolan-2-yl)methanone is unique due to its combination of azetidine and oxolane rings, which provides a balance of reactivity and stability. This dual-ring structure allows for diverse chemical modifications and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
azetidin-1-yl(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(9-4-2-5-9)7-3-1-6-11-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMYZKUGYJMISB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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